4-(5-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, or 5-Cl-MMPBA, is a compound used in scientific research to study the biochemical and physiological effects of various compounds. It is a derivative of benzoic acid and is commonly used for its solubility in both organic and aqueous solutions, which makes it an ideal choice for experiments. In
Mechanism of Action
The mechanism of action of 5-Cl-MMPBA is not fully understood. However, it is believed that the compound binds to specific receptors on the cell surface, which triggers a cascade of biochemical reactions that ultimately lead to the desired effect. In addition, the compound may interact with other molecules, such as enzymes, to produce the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-MMPBA are not fully understood. However, it is believed that the compound may have a variety of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of cell signaling pathways. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Cl-MMPBA in lab experiments include its solubility in both organic and aqueous solutions, its stability under a variety of conditions, and its ability to bind to specific receptors and modulate cell signaling pathways. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using 5-Cl-MMPBA in lab experiments is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for 5-Cl-MMPBA include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential as an antioxidant, anti-inflammatory, and/or anti-cancer agent. Additionally, further research could be conducted into its potential to modulate cell signaling pathways and its potential as a tool for studying the structure and function of enzymes.
Synthesis Methods
5-Cl-MMPBA can be synthesized through a multi-step process that includes the reaction of 4-chloro-2-methoxyphenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution to form the desired product. The reaction is typically carried out in a polar solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature, but can be heated to increase the reaction rate.
Scientific Research Applications
5-Cl-MMPBA has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the mechanism of action of drugs. Additionally, it has been used in studies of the biochemistry of cell signaling pathways.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-4-10(16)8-12(13)11-5-3-9(15(17)18)7-14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGRPFXVSPNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691106 |
Source
|
Record name | 5'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-57-0 |
Source
|
Record name | 5'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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